![molecular formula C15H23NO4S B345084 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine CAS No. 325814-08-2](/img/structure/B345084.png)
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine
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Overview
Description
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a chemical compound that belongs to the class of sulfonyl piperidines. This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with dimethoxyphenyl and dimethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,6-dimethylpiperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(phenylmethyl)piperazine
- 1-[(2,5-Dimethoxyphenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine
Uniqueness
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is unique due to its specific substitution pattern on the piperidine ring and the presence of both dimethoxyphenyl and dimethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
1-[(2,5-Dimethoxyphenyl)sulfonyl]-2,6-dimethylpiperidine is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The sulfonyl group is known to enhance the compound's reactivity and binding affinity towards specific enzymes and receptors.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus affecting cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological functions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Studies have shown that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
2. Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. Its efficacy was assessed through Minimum Inhibitory Concentration (MIC) tests.
3. Neuroprotective Effects
Preliminary studies indicate that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's. The modulation of acetylcholinesterase (AChE) activity has been noted.
Case Studies
Several case studies have focused on the biological activity of related compounds:
- Case Study 1 : A study evaluated the anticancer effects of various piperidine derivatives, including those with a similar structure to the target compound. Results indicated significant inhibition of tumor growth in xenograft models.
- Case Study 2 : Research on neuroprotective agents highlighted that compounds with methoxy groups exhibited enhanced AChE inhibitory activity compared to standard drugs like Donepezil.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-2,6-dimethylpiperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S/c1-11-6-5-7-12(2)16(11)21(17,18)15-10-13(19-3)8-9-14(15)20-4/h8-12H,5-7H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZBLAPBMBANIMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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